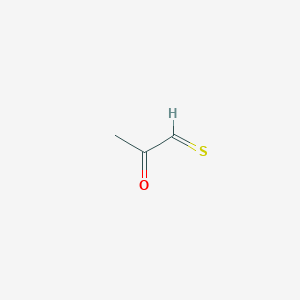![molecular formula C12H15BrO3 B14289760 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene CAS No. 138744-73-7](/img/structure/B14289760.png)
1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo-methoxybutenyl group and an additional methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 2-bromo-3-methoxybut-2-en-1-ol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the butenyl group can be reduced to form a saturated butyl group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or acids depending on the extent of oxidation.
- Reduction reactions result in the formation of saturated compounds.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Chloro-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene
- 1-[(2-Bromo-3-hydroxybut-2-en-1-yl)oxy]-4-methoxybenzene
- 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-ethoxybenzene
Comparison: 1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential biological activities. Compared to its analogs, this compound may exhibit different chemical behaviors and biological effects, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
138744-73-7 |
|---|---|
Molekularformel |
C12H15BrO3 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
1-(2-bromo-3-methoxybut-2-enoxy)-4-methoxybenzene |
InChI |
InChI=1S/C12H15BrO3/c1-9(14-2)12(13)8-16-11-6-4-10(15-3)5-7-11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
ANJLFQPBXHTLFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(COC1=CC=C(C=C1)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)

![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)



![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

